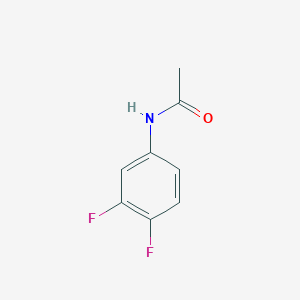

N-(3,4-Difluorophenyl)acetamide

Description

Historical Overview of Fluorinated Acetamides in Medicinal Chemistry

The field of organofluorine chemistry began to gain significant momentum in the early 20th century. nih.gov The introduction of fluorine into organic molecules, including aromatic compounds, was initially challenging but has become a cornerstone of modern medicinal chemistry. nih.govacs.org Fluorine is widely used to enhance various pharmacological parameters such as potency, permeability, and metabolic stability. acs.orgnih.gov Its small size and high electronegativity can alter the electronic properties of a molecule, influence its conformation, and modulate its pKₐ, thereby improving its interaction with biological targets. acs.orgnih.gov The development of fluorinated acetamides is part of this larger history, where the acetamide (B32628) scaffold, a common feature in biologically active compounds, is modified with fluorine to fine-tune its therapeutic potential. acs.org By 2024, a significant number of drugs approved by the U.S. Food and Drug Administration (FDA) contained halogens, with fluorine and chlorine being particularly prevalent, underscoring their continued importance in drug design. nih.gov

Significance of the 3,4-Difluorophenyl Moiety in Chemical Biology

The 3,4-difluorophenyl group is a specific structural motif that imparts distinct properties to a parent molecule. The two fluorine atoms are strong electron-withdrawing groups, which can significantly influence the molecule's electronic character. This substitution pattern can affect lipophilicity and the molecule's ability to participate in hydrogen bonding, which are critical for its behavior in biological systems, including membrane permeability and binding affinity to target enzymes or receptors. The strategic placement of fluorine at the 3 and 4 positions of the phenyl ring is often explored in structure-activity relationship (SAR) studies to optimize a compound's biological activity. For example, in a series of N-phenylacetamide derivatives designed as antibacterial agents, the inclusion of the 3,4-difluorophenyl group was a key modification in exploring the SAR of the compound series. mdpi.com

Classification within Acetamide Derivatives and Related Structural Classes

N-(3,4-Difluorophenyl)acetamide is classified as a secondary amide and, more specifically, an acetanilide (B955) (an acetyl-substituted aniline). It belongs to the broad class of acetamides, which are amides derived from acetic acid. wikipedia.org Its structure consists of a central acetamide group (CH₃CONH-) where the nitrogen atom is bonded to a 3,4-difluorophenyl ring. This places it within the family of halogenated phenylacetamides.

A direct comparison with its chlorinated analog, N-(3,4-Dichlorophenyl)acetamide, highlights the distinct influence of different halogen substitutions. While both compounds feature a disubstituted phenyl ring at the 3 and 4 positions, the difference between fluorine and chlorine in terms of size, electronegativity, and bond strength leads to variations in their physical, chemical, and biological properties.

| Feature | This compound | N-(3,4-Dichlorophenyl)acetamide |

| Molecular Formula | C₈H₇F₂NO | C₈H₇Cl₂NO bldpharm.com |

| Halogen | Fluorine | Chlorine |

| Electronegativity (Pauling Scale) | 3.98 (highest of all elements) | 3.16 |

| Van der Waals Radius | 1.47 Å | 1.75 Å |

| Biological Context | Used as a building block for antibacterial and skin-whitening agents. mdpi.comnih.gov | Investigated for antimicrobial properties and used as a structural analog for comparison. mdpi.com |

| Conformational Influence | The high electronegativity of fluorine can significantly alter electronic distribution and intermolecular interactions. | The larger size and different electronic properties of chlorine can lead to different crystal packing and conformations compared to fluorine or methyl analogs. nih.gov |

The properties of this compound can be further understood by comparing it with a wider range of halogenated phenylacetamides. The nature and position of the halogen substituent (e.g., fluorine, chlorine, bromine, iodine) on the phenyl ring can systematically alter a molecule's properties. mdpi.com Studies on platinum(IV) complexes incorporating various halogenated phenylacetic acids (a related structural class) showed that the type of halogen significantly impacted the cytotoxicity of the resulting complexes. mdpi.com Specifically, complexes with 4-fluorophenylacetic acid and 4-bromophenylacetic acid ligands demonstrated superior biological activity across a panel of cancer cell lines. mdpi.com

In research focused on antibacterial agents, a series of N-phenylacetamide derivatives were synthesized with different halogen substitutions on the phenyl ring to probe structure-activity relationships. mdpi.com This demonstrates a common strategy in medicinal chemistry where different halogens are systematically substituted to optimize a lead compound.

| Compound Derivative from Study mdpi.com | Target Bacteria | Antibacterial Activity (EC₅₀ in µM) |

| N-(4-((4-(4-fluoro -phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae | 156.7 |

| N-(4-((4-(3-fluoro phenyl)thiazol-2-yl)amino)phenyl)acetamide (A2) | Xanthomonas oryzae pv. Oryzae | >500 |

| N-(4-((4-(3,4-difluoro phenyl)thiazol-2-yl)amino)phenyl)acetamide (A3) | Xanthomonas oryzae pv. Oryzae | 363.3 |

| N-(4-(3-(4-chloro phenyl)thiazol-2-ylamino)phenyl)acetamide (A5) | Xanthomonas oryzae pv. Oryzae | 227.1 |

| N-(4-((4-(3,4-dichloro phenyl)thiazol-2-yl)amino)phenyl)acetamide (A6) | Xanthomonas oryzae pv. Oryzae | 291.5 |

This table illustrates how different halogenation patterns on a related scaffold influence biological activity, with the 4-fluoro derivative showing the highest potency in this specific series.

Current Research Landscape and Emerging Applications

Current research involving this compound primarily positions it as a key intermediate or building block in the synthesis of more complex, biologically active molecules. Its structure is incorporated into larger scaffolds designed to interact with specific biological targets.

The utility of this compound as a precursor is evident in several areas of drug discovery. N-substituted 2-arylacetamides are noted for their structural similarity to the side chain of natural benzylpenicillin, making them an interesting class of compounds for investigation. nih.gov

Specific research applications include:

Tyrosinase Inhibitors: Researchers have synthesized N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide as a potential skin-whitening agent. nih.gov This compound was designed to inhibit tyrosinase, the key enzyme responsible for melanin (B1238610) production. nih.gov The synthesis involved reacting 3,4-difluoroaniline (B56902) with 3,4-dimethoxyphenyl acetyl chloride, demonstrating the role of the difluorophenyl amine precursor to the target acetamide. nih.gov

Antibacterial Agents: In the development of novel antibacterial agents, the 3,4-difluorophenyl moiety has been incorporated into more complex structures. A study detailed the synthesis of N-(4-((4-(3,4-difluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, which was evaluated for its activity against various plant-pathogenic bacteria. mdpi.com

Kinase Inhibitors: Patent literature describes dihydronaphthyridines and related compounds containing the this compound structural element as kinase inhibitors for potential use in treating proliferative diseases. google.com

These examples underscore the role of this compound and its immediate precursors as foundational components in the rational design of new therapeutic and cosmetic agents.

Relevance in Chemical Synthesis and as Building Blocks

This compound is a member of the N-aryl acetamide class of compounds, which are recognized for their utility as intermediates and building blocks in organic synthesis. The presence of the difluorinated phenyl ring makes it a particularly valuable synthon, as the incorporation of fluorine atoms can significantly modify the physicochemical and biological properties of molecules, often enhancing metabolic stability and binding affinity. Its relevance in chemical synthesis stems from its role as a precursor for constructing more complex molecular architectures and its potential reactivity in various organic transformations.

N-substituted 2-arylacetamides are noted for their structural resemblance to the side chain of natural benzylpenicillin. nih.govnih.gov Generally, amides are also employed as ligands due to their effective coordination capabilities. nih.govnih.gov The core structure of this compound serves as a scaffold that can be elaborated upon, making it a key intermediate in the synthesis of a variety of target molecules.

Research has demonstrated the synthesis of various N-(3,4-difluorophenyl) amides through the reaction of 3,4-difluoroaniline with different carboxylic acid derivatives. These reactions highlight the role of the 3,4-difluorophenylamine moiety as a fundamental building block.

Table 1: Synthesis of N-(3,4-Difluorophenyl) Amide Derivatives

| Product | Reactant 1 | Reactant 2 | Reagents/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | 3,4-Difluoroaniline | 3,4-Dimethoxy phenyl acetyl chloride | THF | 92% | nih.gov |

| 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide | 3,4-Difluoroaniline | 4-Chlorophenylacetic acid | EDC, Triethylamine (B128534), Dichloromethane (B109758) | - | nih.gov |

EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride, THF: Tetrahydrofuran (B95107)

In one specific example, N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide was synthesized by reacting 3,4-difluoroaniline with 3,4-dimethoxy phenyl acetyl chloride in tetrahydrofuran (THF), achieving a high yield of 92%. nih.gov Another study reports the synthesis of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide by coupling 3,4-difluoroaniline with 4-chlorophenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of triethylamine. nih.gov

The reactivity of N-aryl acetamides has been explored in reactions such as hydroamidation. Studies have shown that N-aryl acetamides can react efficiently with alkenes like acrylonitrile (B1666552) in the presence of a base such as Diazabicycloundecene (DBU). georgiasouthern.edu This type of reaction demonstrates a pathway where the N-H bond of the acetamide group is functionalized, further expanding the synthetic utility of compounds like this compound. georgiasouthern.edu

Furthermore, halogenated N-phenyl acetamides can serve as platforms for cross-coupling reactions. For instance, N-(2,5-dibromophenyl)acetamide has been used in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to synthesize complex bi- and tri-aryl substituted aniline (B41778) derivatives. mdpi.com This highlights the potential of using the fluorine atoms on the phenyl ring of this compound as handles for similar synthetic elaborations, allowing for the construction of intricate molecular frameworks. mdpi.com

The 3,4-difluorophenyl moiety itself is a crucial component in the synthesis of important pharmaceutical intermediates. For example, derivatives of (3,4-difluorophenyl)cyclopropylamine are key intermediates in the preparation of the antiplatelet drug ticagrelor. google.com The synthesis pathways for these intermediates often start from precursors like 3,4-difluorobenzaldehyde, underscoring the value of the 3,4-difluorophenyl group as a foundational block in medicinal chemistry. google.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Difluoroaniline |

| N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide |

| 3,4-Dimethoxy phenyl acetyl chloride |

| Tetrahydrofuran (THF) |

| 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide |

| 4-Chlorophenylacetic acid |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) |

| Triethylamine |

| Dichloromethane |

| Acrylonitrile |

| Diazabicycloundecene (DBU) |

| N-(2,5-dibromophenyl)acetamide |

| Arylboronic acids |

| (3,4-difluorophenyl)cyclopropylamine |

| Ticagrelor |

| 3,4-Difluorobenzaldehyde |

Structure

2D Structure

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXXZHPJADTUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278856 | |

| Record name | N-(3,4-Difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-11-7 | |

| Record name | N-(3,4-Difluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 458-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-Difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(3,4-difluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for N-(3,4-Difluorophenyl)acetamide and its Analogs

The primary synthetic strategies for this compound and its derivatives can be broadly categorized into two main approaches: the acylation of 3,4-difluoroaniline (B56902) with acetyl halides and the coupling of 3,4-difluoroaniline with carboxylic acids using coupling agents.

Acylation of 3,4-Difluoroaniline with Acetyl Halides

A common and direct method for the synthesis of this compound is the acylation of 3,4-difluoroaniline. This reaction involves the nucleophilic attack of the amino group of 3,4-difluoroaniline on the electrophilic carbonyl carbon of an acetyl halide, typically acetyl chloride or a substituted variant like chloroacetyl chloride.

The reaction of 3,4-difluoroaniline with chloroacetyl chloride provides a straightforward route to N-(3,4-difluorophenyl)-2-chloroacetamide, a closely related analog. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen chloride gas that is liberated. researchgate.net

One facile, one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in tetrahydrofuran (B95107) (THF) as a solvent. researchgate.netsphinxsai.com This method has been shown to produce yields ranging from 75% to 95% within 3 to 6 hours at room temperature. researchgate.netsphinxsai.com The use of DBU in THF has been found to be more effective than other base-solvent combinations such as triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM), toluene (B28343), or dioxane, and potassium carbonate in benzene (B151609). researchgate.netsphinxsai.com

The general procedure involves dissolving the aniline (B41778) derivative in THF, adding DBU, and then slowly adding chloroacetyl chloride while maintaining a low temperature (around 5°C). researchgate.net After the addition is complete, the reaction mixture is stirred at room temperature for several hours. researchgate.net The product is then typically isolated by pouring the reaction mixture into cold water, which causes the amide to precipitate. researchgate.net

A similar approach has been used for the acylation of other anilines, such as 3-chloroaniline (B41212) and 3-trifluoromethylaniline, with chloroacetyl chloride. nih.gov In these cases, the reaction was performed at 0°C in a mixture of dichloromethane (DCM) and a 2% aqueous sodium hydroxide (B78521) solution. nih.gov

Table 1: Synthesis of N-Aryl-2-chloroacetamides using Chloroacetyl Chloride

| Aryl Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | DBU | THF | 3 h | 86 | researchgate.net |

| 3-Chloroaniline | NaOH | DCM/H₂O | 3 h | Not specified | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The synthesis of this compound analogs can also be achieved by coupling 3,4-difluoroaniline with glycine (B1666218) derivatives. For instance, a method for preparing N-(N-p-Methoxyphenylglycyl)-glycine ethyl ester involves reacting glycine with thionyl chloride in ethanol (B145695) to form the ethyl ester hydrochloride. nih.gov This is then reacted with bromoacetyl bromide in the presence of triethylamine in dichloromethane at low temperatures. nih.gov While this specific example does not directly use 3,4-difluoroaniline, the methodology can be adapted for its use.

A copper-catalyzed α-functionalization of glycine derivatives has also been described, providing a route to introduce various functionalities to the glycine backbone. nih.gov This method could potentially be used to synthesize a variety of this compound analogs with diverse substitutions on the acetyl group. nih.gov

Coupling Reactions with Carboxylic Acids

An alternative to using acyl halides is the direct coupling of 3,4-difluoroaniline with a carboxylic acid, such as acetic acid, using a coupling agent. This approach avoids the formation of corrosive hydrogen halides and offers a milder reaction pathway.

Commonly used coupling agents for amide bond formation include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI.HCl). researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

EDCI.HCl is a water-soluble carbodiimide (B86325) that is often preferred over dicyclohexylcarbodiimide (B1669883) (DCC) for the synthesis of pharmaceuticals and peptides due to the easier removal of the urea (B33335) byproduct. biosynth.com It facilitates the formation of an active O-acylisourea intermediate from the carboxylic acid, which then readily reacts with the amine to form the amide bond.

The choice of solvent and reaction conditions is crucial for the success of these coupling reactions. A variety of solvents can be employed, with the selection often depending on the specific coupling agent and the solubility of the reactants.

For reactions involving chloroacetyl chloride, tetrahydrofuran (THF) has been shown to be an effective solvent, particularly when used in conjunction with DBU as a base. researchgate.netsphinxsai.com Other solvent systems that have been utilized include dichloromethane (DCM) with aqueous sodium hydroxide, and toluene or dioxane with triethylamine. researchgate.netsphinxsai.comnih.gov

In the context of flash column chromatography for purification, common solvent systems range from nonpolar mixtures like ether/hexane (B92381) to more polar systems such as methanol/dichloromethane. rochester.edu For typical compounds, a mixture of ethyl acetate (B1210297) and hexane is often a good starting point. rochester.edu

For coupling reactions using agents like EDCI.HCl, aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are frequently used. The reactions are often carried out at room temperature, although gentle heating may sometimes be required to drive the reaction to completion. The progress of the reaction can be conveniently monitored using techniques like thin-layer chromatography (TLC).

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products. irjmets.comnih.gov This methodology utilizes microwave irradiation to achieve rapid and uniform heating. irjmets.com In the context of acetamide (B32628) derivatives, microwave irradiation has been successfully employed to expedite the synthesis of compounds like 2-chloro-N-(3,4-dichlorophenyl) acetamide from 3,4-dichloroaniline (B118046) and chloroacetyl chloride. irjmets.com This approach is noted for being an eco-friendly and efficient alternative to conventional heating methods. irjmets.comnih.gov The synthesis of various acetamide derivatives, including those involving aminopyridines, pyrrolidines, piperidines, and morpholines, has been effectively achieved using microwave irradiation, highlighting its broad applicability. nih.govresearchgate.net

Pilot-Scale Preparation Methodologies for Related Compounds

While specific pilot-scale methodologies for this compound are not extensively detailed in the provided results, general principles for the preparation of related substituted phenylacetamides can be inferred. The synthesis of phenylacetamide and its derivatives can be achieved through various reactions, such as the hydration of benzyl (B1604629) cyanide or the reaction of phenylacetic acid with ammonium (B1175870) acetate or urea. orgsyn.org For instance, 2-chloro-N-substituted-acetamides are synthesized by reacting anilines or amines with chloroacetyl chloride. nih.gov A common laboratory-scale synthesis of a related compound, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, involves the reaction of 4-chlorophenylacetic acid with 3,4-difluoroaniline in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and a base such as triethylamine. nih.gov The synthesis of 3,4-difluoroaniline itself, a key precursor, can be achieved through methods like the nitration of ortho-difluorobenzene followed by reduction. google.com Another route involves the reaction of 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride. google.com

Chemical Transformations and Derivatization Strategies

The this compound scaffold allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Substitution Reactions on the Phenyl Ring

The difluorophenyl ring of this compound is susceptible to substitution reactions, primarily nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups on the aromatic ring facilitates this type of reaction. masterorganicchemistry.com The position of substitution is dictated by the location of the leaving group. masterorganicchemistry.com

Conversely, electrophilic aromatic substitution (SEAr) involves the replacement of an atom on an aromatic ring (typically hydrogen) with an electrophile. wikipedia.org The -NHCOCH3 group is an ortho-, para-director and an activating group for electrophilic substitution. byjus.com However, the fluorine atoms on the ring are deactivating, making electrophilic substitution more challenging compared to unsubstituted or less halogenated aniline derivatives. wikipedia.org

Oxidation and Reduction Reactions

Information regarding specific oxidation and reduction reactions directly on the this compound molecule is limited in the provided search results. However, general reactions involving related functional groups can be considered. The amide functionality is generally stable to mild oxidizing and reducing agents. Stronger conditions would be required to effect changes. For instance, the reduction of an amide to an amine typically requires powerful reducing agents like lithium aluminum hydride. The aromatic ring itself is also relatively resistant to oxidation and reduction under standard conditions.

Hydrolysis of the Acetamide Moiety

The acetamide group of this compound can be hydrolyzed to yield 3,4-difluoroaniline. This transformation is a type of nucleophilic acyl substitution. etsu.edu The hydrolysis can be catalyzed by either acid or base. etsu.eduyoutube.com In base-catalyzed hydrolysis, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. youtube.com Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. etsu.edu The hydrolysis of amides often requires heating to proceed at a reasonable rate. etsu.edu

Formation of Complex Derivatives (e.g., with Piperazine (B1678402), Triazole, Thiophene (B33073) Moieties)

The this compound core structure can be elaborated to incorporate various heterocyclic moieties, leading to compounds with diverse chemical properties.

Piperazine Derivatives: Piperazine-containing compounds are prevalent in medicinal chemistry. mdpi.com The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been reported, often involving the alkylation of a substituted piperazine with a suitable haloacetamide. nih.gov For example, N-(3,4-Difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a known derivative. bldpharm.com

Triazole Derivatives: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, existing as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers. nih.gov Their synthesis can be achieved through various methods, including the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.gov The formation of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives has been described, showcasing the integration of the acetamide moiety into complex triazole systems. researchgate.net

Thiophene Derivatives: Thiophene is an aromatic five-membered ring containing a sulfur atom. wikipedia.org Thiophene and its derivatives are important building blocks in pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The synthesis of 3,4-diaryl substituted thiophenes has been a subject of interest. google.com The incorporation of a thiophene moiety can be achieved through various cross-coupling reactions, such as Suzuki or Stille couplings, often starting with a halogenated thiophene. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Crystallographic Studies

X-ray Diffraction Analysis of N-(3,4-Difluorophenyl)acetamide Derivatives

X-ray diffraction analysis has been instrumental in elucidating the structures of various this compound derivatives. For instance, the crystal structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide has been determined to be orthorhombic. nih.gov Similarly, the crystal structure of N-(3,4-Difluorophenyl)-2,2-diphenylacetamide has been characterized and found to be monoclinic. nih.gov Another derivative, N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, also crystallizes in the monoclinic system. nih.gov These analyses provide foundational data for understanding the solid-state properties of these compounds.

Below is a table summarizing the crystal data for selected this compound derivatives:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide | C₁₄H₁₀ClF₂NO | Orthorhombic | Pca2₁ | 4.8935(5) | 5.8995(6) | 42.572(4) | 90 |

| N-(3,4-Difluorophenyl)-2,2-diphenylacetamide | C₂₀H₁₅F₂NO | Monoclinic | P2₁/c | 9.9756(2) | 18.0181(3) | 9.8107(2) | 117.064(1) |

| N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | C₁₆H₁₅F₂NO₃ | Monoclinic | P2₁/n | 8.6440(11) | 18.867(6) | 9.4827(13) | 111.019(11) |

Note: The space groups for orthorhombic and monoclinic systems are represented in standard notation.

Dihedral Angles and Molecular Conformation

The conformation of this compound derivatives is largely defined by the dihedral angles between the planar phenyl rings and the acetamide (B32628) group. In 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the 4-chlorophenyl and 3,4-difluorophenyl rings is 65.2(1)°. nih.gov The acetamide group is twisted out of the planes of these rings by 83.5(5)° and 38.9(9)°, respectively. nih.gov

For N-(3,4-Difluorophenyl)-2,2-diphenylacetamide, the acetamide group's mean plane forms dihedral angles of 88.26(6)°, 78.30(7)°, and 9.83(6)° with the two terminal benzene (B151609) rings and the difluoro-substituted benzene ring, respectively. nih.govnih.gov In the case of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, the dihedral angle between the two benzene rings is 53.7(1)°. nih.gov

The following table presents the dihedral angles for these derivatives:

| Compound | Dihedral Angle Description | Angle (°) |

| 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide | Between 4-chlorophenyl and 3,4-difluorophenyl rings | 65.2(1) |

| Between acetamide group and 4-chlorophenyl ring | 83.5(5) | |

| Between acetamide group and 3,4-difluorophenyl ring | 38.9(9) | |

| N-(3,4-Difluorophenyl)-2,2-diphenylacetamide | Between acetamide group and terminal benzene ring 1 | 88.26(6) |

| Between acetamide group and terminal benzene ring 2 | 78.30(7) | |

| Between acetamide group and difluoro-substituted benzene ring | 9.83(6) | |

| N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | Between the two benzene rings | 53.7(1) |

Hydrogen Bonding Networks and Intermolecular Interactions (N-H...O, C-H...O, C-H...F)

Intermolecular interactions, particularly hydrogen bonds, play a critical role in stabilizing the crystal structures of this compound derivatives. The most prominent of these is the N-H...O hydrogen bond, which links molecules into chains or more complex networks.

In the crystal structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, molecules are linked into infinite chains along the chemicalbook.com direction by N-H...O hydrogen bonds. nih.gov This structure is further stabilized by weaker C-H...O and C-H...F interactions. nih.gov Similarly, molecules of N-(3,4-Difluorophenyl)-2,2-diphenylacetamide are connected into chains along the c-axis via N-H...O hydrogen bonds. nih.govnih.gov The crystal structure of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide also features N-H...O hydrogen bonds that form a one-dimensional network. nih.gov

An intramolecular C-H...O hydrogen bond is also observed in N-(3,4-Difluorophenyl)-2,2-diphenylacetamide, which results in the formation of an S(6) ring motif. nih.gov

Details of the hydrogen bonding geometry for 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide are provided in the table below:

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| N1-H1...O1 | 0.88 | 1.97 | 2.854(4) | 177 |

| C5-H5...O1 | 0.95 | 2.63 | 3.307(4) | 129 |

| C14-H14...F1 | 0.95 | 2.69 | 3.615(5) | 164 |

Disorder Phenomena in Crystal Structures

In some instances, disorder can be observed in the crystal structures of this compound derivatives. This occurs when atoms or groups of atoms occupy multiple positions within the crystal lattice. In the structure of N-(3,4-Difluorophenyl)-2,2-diphenylacetamide, one of the fluorine atoms is disordered over two orientations, which are related by a 180° rotation. nih.govnih.gov The site-occupancy ratio for these two positions is 0.557(2) to 0.443(2). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H.

¹H NMR Spectral Analysis (Chemical Shifts of Amide NH, Methylene (B1212753) Linkers, Aromatic Protons)

The ¹H NMR spectrum of an N-substituted acetamide provides characteristic signals for the amide proton (NH), the protons of the methylene linker (if present), and the aromatic protons. The chemical shift (δ) of the amide NH proton is typically observed as a singlet and its position can be influenced by solvent and concentration. The methylene protons adjacent to the carbonyl group and the aromatic ring will appear as singlets or multiplets, depending on the specific structure. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the difluorophenyl ring.

While specific ¹H NMR data for this compound itself is not detailed in the provided search results, general characteristics can be inferred from related acetamide structures. For simple acetamides, the methyl protons typically appear around 2.0 ppm. In more complex acetamides, the chemical shifts will vary depending on the specific substituents.

The following table provides a general idea of the expected chemical shift ranges for the different types of protons in this compound derivatives, based on data for analogous compounds.

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Amide (NH) | ~7.5 - 9.5 |

| Methylene (CH₂) | ~3.5 - 4.5 |

| Aromatic (Ar-H) | ~6.8 - 8.0 |

These are approximate ranges and can vary based on the specific derivative and solvent used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by several characteristic absorption bands that confirm its key functional groups.

N-H Stretch: A prominent absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. This peak is often broadened due to hydrogen bonding in the solid state. colorado.edu

C=O Stretch (Amide I band): A strong, sharp absorption, known as the Amide I band, is characteristic of the carbonyl group (C=O) stretching vibration. For secondary amides, this typically appears in the range of 1650-1680 cm⁻¹. colorado.edu

C-N Stretch: The stretching vibration of the C-N bond in the amide linkage is coupled with the N-H bending vibration and typically appears in the 1210-1370 cm⁻¹ region. researchgate.net

C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations of the bonds on the aromatic ring are expected in the fingerprint region, typically between 1100 and 1250 cm⁻¹. researchgate.net The presence of two such bonds may lead to multiple strong peaks in this area.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | Medium-Strong, Broad |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong |

| C-N Stretch | Amide | 1210 - 1370 | Medium |

| C-F Stretch | Aryl-Fluoride | 1100 - 1250 | Strong |

Computational chemistry allows for the prediction of theoretical IR spectra, which can be correlated with experimental data to provide a more detailed assignment of vibrational modes. Using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), the vibrational frequencies and intensities of this compound can be calculated. researchgate.netresearchgate.net

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, they are typically scaled using a scaling factor to improve agreement with the experimental spectrum. This correlation allows for the confident assignment of complex vibrations in the fingerprint region of the spectrum, which arise from coupled C-C stretching, C-H bending, and ring deformation modes. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₈H₇F₂NO) is 171.15 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 171.

The fragmentation pattern is highly informative. For the closely related isomer, N-(2,4-difluorophenyl)acetamide, the mass spectrum shows a base peak at m/z = 129, which corresponds to the [F₂C₆H₃NH]⁺ fragment. nist.gov This is formed by the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion via a McLafferty-type rearrangement, a common fragmentation pathway for acetanilides.

Another significant fragmentation involves the cleavage of the C-N bond, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z = 43. The molecular ion at m/z = 171 would also be clearly visible. nist.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 171 | [C₈H₇F₂NO]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [C₆H₄F₂N]⁺˙ | Loss of ketene (CH₂=C=O) |

| 43 | [CH₃CO]⁺ | Cleavage of C(O)-N bond |

Quantum Chemical Calculations and Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound. researchgate.net These computational methods can be employed to optimize the molecular geometry, predict spectroscopic data (NMR, IR), and analyze the electronic structure.

Calculations can determine properties such as bond lengths, bond angles, and dihedral angles. For instance, in related N-phenylacetamide structures, the amide group is often found to be nearly planar with the phenyl ring, although some twisting can occur. nih.gov Computational analysis can also map the molecular electrostatic potential (MEP), identifying electron-rich (negative potential, e.g., the carbonyl oxygen) and electron-poor (positive potential, e.g., the amide proton) regions, which are crucial for understanding intermolecular interactions like hydrogen bonding. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and delocalization within the molecule.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has been utilized to investigate the structural and spectroscopic properties of molecules structurally related to this compound. For instance, a study on N-(3,4-difluorophenyl)-2,2-diphenylacetamide employed DFT calculations with the B3LYP method and the 6-311G(D,P) basis set to optimize the molecule's geometry and analyze its vibrational spectra. The results from these calculations showed a strong correlation with experimental findings, underscoring the predictive power of DFT in understanding the behavior of such compounds.

These computational models are essential for predicting key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the charge transfer that can occur within the molecule.

AIM (Atoms in Molecules) Analysis for Hydrogen Bond Characterization

While specific Atoms in Molecules (AIM) analysis for this compound is not extensively documented in the reviewed literature, the principles of this theoretical framework are fundamental to understanding hydrogen bonding. AIM theory allows for the characterization of chemical bonds, including weak interactions like hydrogen bonds, based on the topology of the electron density.

In related acetamide structures, intermolecular N-H···O hydrogen bonds are a recurring motif, leading to the formation of chains and networks that stabilize the crystal lattice. For example, in N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming a one-dimensional network. nih.gov The characterization of these bonds through AIM would involve locating bond critical points (BCPs) between the hydrogen donor and acceptor atoms and analyzing the electron density and its Laplacian at these points. Such an analysis provides quantitative information about the strength and nature of these crucial interactions.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors of biological targets.

Although specific molecular docking studies for this compound are not prominently featured in the available research, the broader class of acetamide derivatives has been the subject of such investigations against various biological targets. For instance, different acetamide-based compounds have been evaluated as potential inhibitors for enzymes implicated in neurodegenerative diseases, such as monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov These studies highlight the potential for the acetamide scaffold to interact with the active sites of enzymes, often through hydrogen bonding and hydrophobic interactions. A molecular docking study of this compound against relevant biological targets would be necessary to elucidate its specific binding modes and potential as a modulator of protein function.

Biological Activities and Mechanistic Investigations

Anticancer Efficacy

While direct studies on the anticancer effects of N-(3,4-Difluorophenyl)acetamide are not extensively documented in available literature, research on closely related phenylacetamide derivatives showcases significant antiproliferative activities.

The cytotoxic potential of phenylacetamide derivatives has been evaluated against various human cancer cell lines. A study on a series of phenylacetamide resveratrol (B1683913) derivatives demonstrated that most of the tested compounds exerted antiproliferative effects. nih.gov One particular derivative, identified as derivative 2, was highly active against both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines. nih.gov

Similarly, another study focused on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, which were assessed for their in vitro anticancer activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. nih.gov The results, when compared with the standard drug doxorubicin, indicated promising cytotoxic effects. nih.gov

Cytotoxicity of Phenylacetamide Derivatives Against Human Cancer Cell Lines

| Derivative Compound | Cancer Cell Line | Reported Activity | Source |

|---|---|---|---|

| Phenylacetamide Resveratrol Derivative 2 | MCF7 (Breast), MDA-MB-231 (Breast) | Most active among tested derivatives. | nih.gov |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives (4b and 4c) | MCF7 (Breast) | Demonstrated the best caspase activation. | nih.gov |

| Hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold (Compounds 16 and 20) | Various cancer cell lines | Compound 20 was the most active with a mean GI50 of 0.26 µM. Showed significant inhibition of EGFR and HER2. | nih.gov |

In vivo studies on acetamide (B32628) derivatives have shown their potential to reduce tumor growth. For instance, novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold were evaluated for their antitumor activity, with several compounds demonstrating significant growth inhibition in the NCI-59 cell line screen. nih.gov Specifically, compounds 16 and 20 showed a positive cytotoxic effect against all 59 cell lines tested. nih.gov

The mechanisms underlying the anticancer effects of phenylacetamide derivatives often involve the modulation of cell growth and the induction of apoptosis. mdpi.com One study found that a promising phenylacetamide resveratrol derivative caused cell cycle arrest at the G1 phase and triggered apoptotic cell death in breast cancer cell lines. nih.gov

Further research into 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives revealed that their anticancer activity is linked to the induction of apoptosis through the caspase pathway. nih.gov Specifically, compounds with 3-Cl (4b) and 4-Cl (4c) substitutions enhanced the activity of caspases 3 and 9 in the MCF7 cell line, indicating that these derivatives trigger the intrinsic apoptosis pathway. nih.govnih.gov The process of apoptosis is a critical mechanism for eliminating cancerous cells and is a key target for many cancer therapies. mdpi.com

Antimicrobial and Antibacterial Activity

The antimicrobial properties of this compound and its derivatives have been a subject of significant interest, with studies demonstrating their potential against various pathogens.

Antibacterial Activity of Acetamide/Camphor (B46023) Derivatives Against Gram-Positive Bacteria

| Derivative Compound | Gram-Positive Bacteria | MIC (µg/mL) | Source |

|---|---|---|---|

| Sulfur racemate camphor derivative (1a) | S. epidermidis 275lp | 16 (MIC50) | mdpi.com |

| Sulfur racemate camphor derivative (1a) | E. faecalis ATCC 29212 | 64 (MIC50 & MIC90) | mdpi.com |

| N-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)- 8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methylquinazolin-2-amine | MRSA S. aureus | 8 | mdpi.com |

Derivatives of N-phenylacetamide have shown considerable promise as antibacterial agents. In one study, a series of new N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were synthesized. mdpi.com Among these, compound A3, which is N-(4-(4-(3,4-Difluorophenyl)thiazol-2-ylamino)phenyl)acetamide, was created and characterized. mdpi.com While this study focused on plant pathogenic bacteria (Xanthomonas species), it highlights the chemical tractability and potential of the this compound scaffold in developing new antibacterial agents. mdpi.com

Another study investigated acetamide derivatives, N-(4-fluoro-3-nitrophenyl) acetamide (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), against Klebsiella pneumoniae. nih.gov It was noted that the addition of a chloro atom appeared to enhance the antimicrobial activity of these molecules. nih.gov Furthermore, novel quinazolinone benzenesulfonamide (B165840) derivatives containing a thioacetamide (B46855) linker were synthesized and showed potent activity against a range of bacteria, including the Gram-positive Bacillus subtilis. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound and its analogs are primarily understood through their interactions with specific enzymes and receptors. Research into this class of compounds has identified key molecular targets, including enzymes involved in pigment formation and receptors that modulate neuronal activity. Notably, the main pathways investigated are related to tyrosinase inhibition, kappa-opioid receptor agonism, and the modulation of GABAergic pathways, which is relevant to anticonvulsant activity. While the broader interaction profile of this compound is not extensively characterized, these specific targets represent the most significant areas of its known biological function.

Currently, there is a lack of specific studies in the available scientific literature that investigate the direct interaction of this compound with serotonin (B10506) receptors. While the broader class of N-phenylacetamides has been explored for various central nervous system activities, their specific effects on the serotonergic system remain an area for future research. General studies on serotonin receptors indicate their importance in a vast number of physiological and pathological processes in the central nervous system.

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the initial steps of melanin (B1238610) biosynthesis. The inhibition of this enzyme is a primary strategy for the development of skin-whitening agents that address hyperpigmentation.

While direct studies on the tyrosinase inhibitory activity of this compound are limited, research on closely related analogs suggests its potential in this area. For instance, the compound N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide was synthesized as part of research into potent whitening agents, highlighting the interest in the this compound scaffold for tyrosinase inhibition. Further supporting this, a study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs demonstrated that the introduction of a 3,4-difluoro substituent on the benzylidene ring led to an increase in tyrosinase inhibitory activity. Specifically, the 3,4-dihydroxy substituted analog had an IC₅₀ value greater than 200 μM, whereas the 3,4-difluoro substituted analog (compound 9) showed a significant improvement with IC₅₀ values of 60.02 μM and 57.86 μM against l-DOPA and l-tyrosine (B559521) substrates, respectively.

Table 1: Tyrosinase Inhibitory Activity of Selected Compounds

| Compound | Substituent | Substrate | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Analog 1 | 3,4-dihydroxy | l-DOPA / l-tyrosine | > 200 | |

| Analog 2 (Compound 9) | 3,4-difluoro | l-DOPA | 60.02 | |

| Analog 2 (Compound 9) | 3,4-difluoro | l-tyrosine | 57.86 | |

| Kojic Acid (Control) | - | l-tyrosine | 27.41 | |

| Kojic Acid (Control) | - | l-DOPA | 24.09 |

Analogs of this compound have been investigated for their activity at opioid receptors. The kappa-opioid receptor (KOR) is a target for the development of analgesics with a lower potential for abuse compared to mu-opioid receptor agonists. A series of novel phenylamino (B1219803) acetamide derivatives were synthesized and identified as potent and selective kappa-opioid receptor agonists. This indicates that the N-phenylacetamide scaffold is a viable starting point for designing KOR agonists.

Further research into N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide derivatives has also led to the development of selective kappa-opioid receptor ligands. These findings underscore the potential for this class of compounds to modulate the kappa-opioid system.

Table 2: Kappa-Opioid Receptor Activity of Related Phenylacetamide Analogs

| Compound Class | Activity | Reference |

|---|---|---|

| Phenylamino acetamide derivatives | Potent and selective kappa-opioid receptor agonists | |

| Isothiocyanate-Substituted N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide derivatives | Selective kappa-opioid receptor ligands |

Anticonvulsant Activity

Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione featuring an acetamide linker have been evaluated for their anticonvulsant properties. In these studies, certain compounds showed protective effects in the maximal electroshock (MES) and the 6 Hz seizure models. For example, compound 4 in the referenced study, which contains an N-substituted acetamide moiety, protected 75% of tested animals in the MES test at a dose of 100 mg/kg. Another compound, 3 , provided 100% protection in the 6 Hz (32 mA) psychomotor seizure test and 50% protection in the subcutaneous pentylenetetrazole (scPTZ) test. The scPTZ model is a well-established screening method for anticonvulsant drugs, where pentylenetetrazole acts as a GABA-A receptor antagonist to induce seizures.

Further studies on triazolopyrimidine derivatives have also highlighted the anticonvulsant potential of related structures. One of the most potent compounds, 6d , exhibited significant protection in both MES and pentylenetetrazole (PTZ)-induced seizure models, with ED₅₀ values of 15.8 mg/kg and 14.1 mg/kg, respectively. The mechanism of action for this compound was suggested to involve the benzodiazepine (B76468) binding site of the GABA-A receptor.

The efficacy of anticonvulsants can be influenced by substances like caffeine (B1668208), which may lower the seizure threshold. However, specific studies on the interaction between caffeine and this compound or its close analogs in seizure models have not been reported.

Table 3: Anticonvulsant Activity of Related Acetamide Derivatives in Animal Models

| Compound ID (from reference) | Seizure Model | Dose (mg/kg, i.p.) | Protection | Reference |

|---|---|---|---|---|

| 3 | MES | 100 | 25% | |

| 3 | 6 Hz (32 mA) | 100 | 100% | |

| 3 | scPTZ | 100 | 50% | |

| 4 | MES | 100 | 75% | |

| 4 | 6 Hz (32 mA) | 100 | 75% | |

| 6d | MES | - | ED₅₀ = 15.8 | |

| 6d | PTZ | - | ED₅₀ = 14.1 |

GABA-ergic, Glycinergic, and Adenosinergic Mechanisms of Action

Direct evidence detailing the interaction of this compound with GABA-ergic, glycinergic, or adenosinergic systems is not extensively available in the current scientific literature. However, the foundational roles of these neurotransmitter systems in mediating physiological processes such as pain and inflammation suggest that they are plausible, yet unconfirmed, targets.

The GABAergic system, being the primary inhibitory network in the central nervous system, is a frequent target for therapeutic agents. mdpi.comresearchgate.net The synthesis of fluorinated analogues of GABA has been explored as a method to investigate the binding modes of ligands to GABA receptors, indicating the utility of fluorine in designing selective compounds for this system. researchgate.net Furthermore, fluorinated compounds have been developed as inhibitors of GABA reuptake, a mechanism to increase GABAergic tone. umich.edu

Similarly, glycinergic signaling plays a crucial role in modulating nociceptive transmission within the spinal cord. researchgate.netnih.gov The maturation of glycinergic inhibition is a key factor in the development of sensory circuits, and its potentiation is a strategy for achieving analgesia. nih.gov

The adenosinergic system is another critical pathway in cellular signaling, and compounds that modulate this system can have profound physiological effects. nih.gov Ligands for adenosine (B11128) receptors are not limited to adenosine derivatives; a variety of non-nucleoside compounds can also interact with these receptors, though many may lack selectivity. nih.govnih.gov

While these systems are fundamental to the biological activities discussed in subsequent sections, further research is required to determine if this compound or its derivatives directly modulate GABA-ergic, glycinergic, or adenosinergic mechanisms.

Analgesic and Anti-inflammatory Properties of Derivatives

A number of studies have highlighted the potential of acetamide derivatives as analgesic and anti-inflammatory agents. galaxypub.conih.govresearchgate.netnih.gov Research into various substituted N-phenylacetamide compounds has demonstrated significant activity in preclinical models of pain and inflammation. nih.govnih.govresearchgate.netiasp-pain.org

Investigations into 2-(substituted phenoxy)acetamide derivatives revealed that the presence of halogens on the aromatic ring can be favorable for both anti-inflammatory and anticancer activities. nih.govnih.govresearchgate.net For example, compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as exhibiting anticancer, anti-inflammatory, and analgesic properties. nih.govnih.govresearchgate.net

The following table summarizes findings on the biological activities of various acetamide derivatives, providing a context for the potential of this compound derivatives.

| Derivative Class | Biological Activity | Key Findings | Citations |

| 2-(Substituted phenoxy)acetamides | Analgesic, Anti-inflammatory, Anticancer | Halogen substitution on the phenyl ring was found to be favorable for activity. | nih.govnih.govresearchgate.net |

| Thiazole-containing acetamides | Anti-inflammatory | Thiazole derivatives have been identified as selective inhibitors of COX-II. | galaxypub.co |

| N-(Benzothiazol-2-yl)thioacetamides | Analgesic | Derivatives showed significant antinociceptive effects in hot-plate, tail-clip, and writhing tests. | researchgate.netnih.gov |

| N-(Benzenesulfonyl)acetamides | Analgesic, Anti-inflammatory | Certain derivatives were found to be potent multifunctional inhibitors of COX-2, 5-LOX, and TRPV1. | iasp-pain.org |

These findings collectively suggest that the N-phenylacetamide scaffold is a promising template for the development of new analgesic and anti-inflammatory drugs.

Mechanistic Elucidation of Biological Effects

Covalent Bond Formation with Target Proteins

The potential for this compound to form covalent bonds with its biological targets has not been specifically documented. Covalent modification of proteins is a mechanism by which some drugs exert their effects, often leading to irreversible inhibition. capes.gov.brnih.gov This typically involves an electrophilic functional group on the drug molecule reacting with a nucleophilic residue, such as cysteine, on the protein. nih.gov

Amides are generally considered to be reasonably reactive, with the carbonyl group being susceptible to nucleophilic attack, which proceeds through a tetrahedral intermediate. libretexts.org However, due to resonance stabilization, amides are typically less reactive than other carbonyl derivatives like esters under physiological conditions. libretexts.org While amides can be reduced to amines, these reactions require potent reducing agents not typically present in biological systems. libretexts.org

The difluorophenyl group itself is generally stable. While fluoroaromatic compounds can undergo nucleophilic aromatic substitution, the reactivity of fluorobenzene (B45895) in such reactions is considered anomalous compared to other halobenzenes. acs.org There is no direct evidence to suggest that this compound acts as a covalent modifier of its protein targets.

Influence of Halogenation on Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine atoms into a drug molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The presence of the two fluorine atoms in this compound is expected to influence its biological profile in several ways.

Fluorine is the most electronegative element, and its incorporation can affect a molecule's pKa, conformation, metabolic stability, and binding affinity to target proteins. nih.gov The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability and a longer half-life. nih.govnih.gov

The table below summarizes the general effects of fluorination on drug properties.

| Property | Influence of Fluorination | Citations |

| Metabolic Stability | Often increased due to the strength of the C-F bond, blocking metabolic attack. | nih.govnih.gov |

| Lipophilicity | Can be increased or decreased depending on the specific fluorinated group. Fluoro-arenes are generally more lipophilic. | nih.gov |

| Binding Affinity | Can be enhanced through favorable polar interactions with the target protein. | nih.gov |

| Bioavailability | May be improved by increasing metabolic stability and membrane permeability. | nih.gov |

| pKa | Can be modulated, which affects the ionization state and thus absorption and distribution. | nih.gov |

These effects are general and the specific impact on this compound would require experimental verification.

Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies for this compound are not detailed in the available literature, broader SAR studies on related acetamide and N-phenylacetamide derivatives provide valuable insights into the structural requirements for biological activity. researchgate.netnih.govnih.gov

For analgesic activity in some series, the nature of the substituent on the nitrogen atom is critical. nih.gov In the context of anti-inflammatory benzimidazole (B57391) derivatives, which share some structural similarities, substitutions at various positions on the ring system have been shown to significantly influence potency. mdpi.com For instance, electron-deficient groups on the benzimidazole ring were found to favor anti-inflammatory activity in some 2-acetamidobenzimidazoles. mdpi.com

The following table outlines key SAR findings for related compound classes.

| Compound Class | Position of Substitution | Effect on Activity | Citations |

| 4-Phenylamidopiperidines (Analgesics) | N-piperidine substituent | An aralkyl substituent enhances potency. | nih.gov |

| 2-Acetamidobenzimidazoles (Anti-inflammatory) | Benzimidazole ring | Electron-deficient groups can favor activity. | mdpi.com |

| N-phenylacetamide derivatives (Urease inhibitors) | Phenyl ring on acetamide | Substituent type and position influence inhibitory activity. | researchgate.net |

| 2-(Substituted phenoxy)acetamides (Anti-inflammatory) | Phenyl ring | Halogen substitution is generally favorable. | nih.govnih.govresearchgate.net |

These general SAR principles suggest that the 3,4-difluoro substitution pattern on the phenyl ring of this compound is likely to be a key determinant of its biological activity profile.

Pharmacokinetic Profile Assessment

A complete pharmacokinetic profile for this compound, including data on its absorption, distribution, metabolism, and excretion (ADME), is not available in the reviewed scientific literature.

However, studies on other acetamide derivatives provide some context. For instance, a study on the non-steroidal selective androgen receptor modulator S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4) in rats showed that it was rapidly absorbed and slowly cleared, with complete oral bioavailability at lower doses and a half-life of 2.6 to 5.3 hours. nih.gov Another complex acetamide derivative, AMG 487 , exhibited dose- and time-dependent pharmacokinetics in humans. dntb.gov.ua

The presence of fluorine atoms in this compound is expected to influence its ADME properties. As discussed in section 4.6.2, fluorination can enhance metabolic stability, which may lead to a longer half-life and altered clearance pathways. nih.govnih.gov The increased lipophilicity associated with fluoro-aromatic systems could also affect its volume of distribution and ability to cross biological membranes. nih.gov Definitive pharmacokinetic parameters for this compound can only be determined through dedicated experimental studies.

Oral Bioavailability Considerations

The oral bioavailability of a compound, or the extent to which it is absorbed and becomes available at the site of action after oral administration, is a critical determinant of its utility. For this compound, while specific data is not extensively available, its oral bioavailability can be inferred from its structural characteristics and the known behavior of similar chemical entities.

The introduction of fluorine into a molecule can significantly influence its pharmacokinetic properties, including membrane permeability and metabolic pathways. iucr.org The difluorophenyl moiety in this compound is a key structural feature. The design of orally active compounds often involves strategic modifications to enhance absorption and stability. For instance, in the development of other novel compounds, structural alterations are made to improve membrane penetration and, consequently, oral activity. nih.gov

To provide a clearer perspective, the table below outlines key molecular properties of this compound that are instrumental in predicting its oral bioavailability.

| Molecular Property | Value / Characteristic | Implication for Oral Bioavailability |

| Chemical Formula | C₈H₇F₂NO | Indicates a relatively small molecule, which generally favors passive diffusion across the gut wall. |

| Molecular Weight | 171.15 g/mol | A low molecular weight is typically associated with better oral absorption. |

| Structure | Contains a difluorophenyl ring and an acetamide group. | The fluorination can enhance metabolic stability and membrane permeability. The acetamide group provides some polarity. |

Tissue Penetration influenced by Lipophilicity

The ability of this compound to penetrate various tissues is intrinsically linked to its lipophilicity, which is a measure of its ability to dissolve in fats, oils, and lipids. nih.gov Lipophilicity is a fundamental physicochemical property that plays a pivotal role in the absorption, distribution, metabolism, and elimination (ADME) of therapeutic agents. nih.gov

Compounds with higher lipophilicity tend to more readily cross lipid-rich biological membranes, such as the blood-brain barrier (BBB). nih.govresearchgate.net The difluorophenyl group in this compound contributes to its lipophilic character. However, an excessively high lipophilicity can lead to increased non-specific binding to plasma proteins and tissues, which may limit the concentration of the free, active compound at the target site and can also make the compound more susceptible to metabolism by enzymes like cytochrome P450. nih.gov

The following table summarizes the relationship between lipophilicity and tissue penetration for a compound like this compound.

| Lipophilicity Level | Potential Impact on Tissue Penetration | Relevance to this compound |

| High | Enhanced ability to cross lipid membranes like the blood-brain barrier. nih.govresearchgate.net | The difluorophenyl group contributes to lipophilicity. |

| Moderate | Often represents an optimal balance for good membrane permeability and limited non-specific binding. nih.gov | The combination of the difluorophenyl ring and acetamide group likely results in moderate lipophilicity. |

| Low | Limited ability to cross lipid membranes, potentially restricting distribution to certain tissues. nih.gov | The acetamide group adds polarity, which would counteract excessively high lipophilicity. |

Metabolic Pathways and Excretion Routes

The acetamide moiety is a common site for metabolism. Hydrolysis of the amide bond by amidases would yield 3,4-difluoroaniline (B56902) and acetic acid. The resulting 3,4-difluoroaniline could then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility for excretion.

The difluorophenyl ring is also a potential site for metabolism, although the presence of fluorine atoms can influence the regioselectivity and rate of these reactions. iucr.org Cytochrome P450 enzymes could potentially hydroxylate the aromatic ring, although the positions of the fluorine atoms might hinder this process to some extent, potentially leading to increased metabolic stability compared to non-fluorinated analogues.

The primary routes of excretion for the metabolites of this compound are expected to be through the urine and, to a lesser extent, the feces. The kidneys are the main organs responsible for eliminating water-soluble metabolites from the bloodstream into the urine.

The table below outlines the probable metabolic transformations and subsequent excretion of this compound.

| Metabolic Phase | Potential Reaction | Resulting Metabolite(s) | Primary Excretion Route |

| Phase I | Amide hydrolysis | 3,4-Difluoroaniline and Acetic Acid | - |

| Phase I | Aromatic hydroxylation | Hydroxylated derivatives of this compound | - |

| Phase II | Glucuronidation of 3,4-difluoroaniline or hydroxylated metabolites | Glucuronide conjugates | Renal (Urine) |

| Phase II | Sulfation of 3,4-difluoroaniline or hydroxylated metabolites | Sulfate conjugates | Renal (Urine) |

Research Applications and Future Perspectives

Medicinal Chemistry and Drug Development

The scaffold of N-(3,4-Difluorophenyl)acetamide is a valuable platform in the design and synthesis of new pharmaceutical agents. The fluorine atoms on the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, which are critical parameters in drug development.

N-substituted 2-arylacetamides are compounds of great interest due to their structural resemblance to the lateral chain of natural benzylpenicillin. nih.gov This similarity provides a foundation for developing novel therapeutic agents. The modification of the acetamide (B32628) structure is a key strategy in creating new drugs with enhanced properties. For instance, research into acetaminophen (B1664979) (APAP) analogs aims to develop analgesics that lack the hepatotoxicity associated with APAP. researchgate.netnih.gov By creating analogs such as N-substituted amides, researchers have identified new chemical entities that retain analgesic and antipyretic properties without the risk of liver damage. nih.gov The introduction of fluorine and other substituents on the phenyl ring of acetamide derivatives is a strategy to modulate biological activity and improve safety profiles, making them candidates for further investigation in drug development. smolecule.com

This compound and its derivatives serve as crucial building blocks or intermediates in the synthesis of more complex pharmaceutical agents. smolecule.com For example, 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride is utilized as a reagent in synthetic organic chemistry for preparing various derivatives. The core structure is also found in more complex molecules like N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, indicating its role as a foundational piece in constructing larger, potentially bioactive compounds. echemi.com The ability of the acetamide group to undergo various chemical reactions, including hydrolysis and substitution, allows for the attachment of different functional groups, further expanding its utility in creating a diverse library of potential drug candidates. smolecule.com

Derivatives of this compound in Pharmaceutical Synthesis

| Compound Name | CAS Number | Application/Role | Reference |

|---|---|---|---|

| 2-Amino-N-(3,4-difluorophenyl)acetamide hydrochloride | 1046757-30-5 | Reagent for preparing various derivatives. | |

| N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | 742116-09-2 | A complex molecule built upon the acetamide scaffold. | echemi.com |

| N-(3-Chloro-2,4-difluorophenyl)acetamide | Not Available | Building block for pharmaceutical agents with potential therapeutic effects. | smolecule.com |

A significant area of research involves modifying existing therapeutic agents to overcome their limitations. In cosmetology, for instance, many skin whitening agents suffer from poor skin penetration and potential toxicity. nih.gov Researchers have synthesized derivatives of this compound to address these issues. Specifically, N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide was developed as a potential whitening agent to maximize the inhibition of melanin (B1238610) creation while preventing the inadequacies of existing treatments. nih.gov Tyrosinase is the key enzyme in melanin production, and its inhibitors are the primary targets for developing anti-pigmentation agents. nih.gov Many current agents like hydroquinone (B1673460) can cause adverse effects, including irritative dermatitis and ochronosis. mdpi.com The development of new tyrosinase inhibitors based on the this compound structure represents a promising approach to safer and more effective skin lightening products. nih.gov

Proteomics Research: Studying Protein Interactions and Functions

In the field of proteomics, which involves the large-scale study of proteins, acetamide derivatives play a crucial role. While direct studies on this compound itself are not extensively documented in this context, related compounds are fundamental tools. For example, 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride is noted for its use in proteomics research to investigate protein interactions and functions.

More broadly, acetamide-based reagents like iodoacetamide (B48618) and chloroacetamide are widely used for cysteine alkylation, a critical step in sample preparation for shotgun proteomics. nih.govnih.gov This process prevents the re-formation of disulfide bonds and ensures proteins are amenable to enzymatic digestion and subsequent analysis by mass spectrometry. Although effective, some of these reagents can cause off-target modifications, such as methionine oxidation, which can complicate data analysis. nih.govnih.gov Research comparing different alkylating agents found that chloroacetamide, while reducing some off-target reactions, can increase methionine oxidation compared to iodoacetamide. nih.gov These studies highlight the importance of the specific chemical structure of the acetamide reagent in proteomics workflows and the ongoing search for improved reagents. The structural features of fluorinated acetamides may offer unique properties for developing more specific and efficient probes for studying protein functions and interactions.

Investigation in Agrochemical Applications (e.g., Insecticides, Herbicides)

The inclusion of fluorine atoms in organic molecules is a well-established strategy in the development of modern agrochemicals, often leading to enhanced efficacy and metabolic stability. nih.gov this compound and its analogs are investigated for their potential in this sector. Related compounds, such as N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-acetamide, serve as key intermediates in the synthesis of potent herbicides.

This intermediate is used to produce thiadiazole acetamide herbicides like flufenacet (B33160), which is effective for pre-emergence weed control by inhibiting very-long-chain fatty acid (VLCFA) elongase. iucr.org The N-(fluorophenyl)acetamide moiety is a critical part of the final herbicidal molecule. iucr.orgiucr.org The investigation into various substituted acetamides, including chloroacetamides and anilides, has led to a wide range of commercial herbicides, demonstrating the versatility of the acetamide scaffold in agrochemical design. bcpcpesticidecompendium.org The development of pesticide compositions containing acetamide derivatives is also explored to create synergistic effects, increase the speed of action, and overcome or delay pest resistance. google.com

Related N-Phenylacetamide Compounds in Agrochemicals

| Compound Name | Application/Role | Reference |

|---|---|---|

| Flufenacet | Thiadiazole acetamide herbicide. | iucr.org |

| N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide | Key intermediate in flufenacet synthesis. | |

| Acetochlor, Alachlor, Butachlor | Examples of commercial chloroacetamide herbicides. | bcpcpesticidecompendium.org |